molecular formula C26H25NO4 B12851235 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

Cat. No.: B12851235
M. Wt: 415.5 g/mol
InChI Key: YOSGJRFPFRIFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is a protected amino acid derivative essential for advanced solid-phase peptide synthesis (SPPS). The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is critically important for its orthogonality and ease of removal under basic conditions, thereby preventing unwanted side reactions during the synthesis of complex peptides . The molecular structure incorporates an o-tolyl (ortho-tolyl) side chain, which provides unique steric and hydrophobic properties to the resulting peptide sequence. This makes the compound a valuable building block for researching structure-activity relationships, modulating the lipophilicity and binding characteristics of synthetic peptides, and developing novel bioactive molecules . As a non-natural amino acid analog, it enables researchers to explore peptide stability, receptor interaction, and metabolic resistance. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSGJRFPFRIFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Butanoic Acid Moiety: The protected amino compound is then reacted with a suitable butanoic acid derivative, such as butanoic anhydride, under acidic or basic conditions to form the butanoic acid moiety.

    Introduction of the o-Tolyl Group: The o-tolyl group is introduced through a substitution reaction, where the protected amino acid is reacted with an o-tolyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The o-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of bioactive peptides. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of amino acids into peptides with high fidelity. This is particularly important for developing therapeutics targeting specific biological pathways.

Case Study: Peptide Therapeutics

Research has demonstrated that peptides synthesized using Fmoc chemistry exhibit improved stability and bioactivity compared to those synthesized via alternative methods. For instance, studies have shown that incorporating Fmoc-protected amino acids can enhance the pharmacokinetic properties of peptides, making them more effective as drugs in treating conditions such as cancer and metabolic disorders.

Drug Development

In drug development, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid has been utilized in the design of novel inhibitors and modulators of biological targets. Its structural features enable researchers to create compounds with tailored interactions, which is essential for optimizing drug efficacy and selectivity.

Case Study: Enzyme Inhibition

A study focusing on the inhibition of specific enzymes involved in cancer metabolism utilized this compound to design inhibitors that showed promising results in preclinical models. The ability to modify the side chains while maintaining the core structure allows for the exploration of structure-activity relationships (SAR), leading to the identification of potent inhibitors.

Material Science

Beyond medicinal applications, this compound is also explored in material science for creating functionalized polymers and nanomaterials. The incorporation of Fmoc-protected amino acids into polymer matrices can enhance their mechanical properties and biocompatibility.

Case Study: Biodegradable Polymers

Research has indicated that polymers synthesized with Fmoc-protected amino acids exhibit enhanced degradation rates and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Analytical Chemistry

In analytical chemistry, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is employed as a standard reference material for chromatographic techniques. Its well-characterized properties facilitate method development and validation in laboratories focused on peptide analysis.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryBuilding block for peptide synthesisDevelopment of peptide therapeutics
Drug DevelopmentDesign of enzyme inhibitors and modulatorsCancer metabolism inhibitors
Material ScienceCreation of functionalized polymersBiodegradable polymers for drug delivery
Analytical ChemistryStandard reference material for chromatographic techniquesMethod validation in peptide analysis

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of Fmoc-protected amino acids with varying substituents on the β-carbon. Key structural analogues include:

Compound Name Substituent (R) Key Features Reference
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid (Target) o-Tolyl (ortho-methylphenyl) Steric hindrance, aromatic π-π interactions, moderate lipophilicity
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(piperidin-1-yl)butanoic acid Piperidin-1-yl Basic tertiary amine, enhances solubility in polar solvents
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-tert-Butylphenyl Electron-donating tert-butyl group, increased hydrophobicity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-Trifluoromethylphenyl Strong electron-withdrawing CF₃ group, enhances metabolic stability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid m-Tolyl (meta-methylphenyl) Reduced steric hindrance compared to o-tolyl, altered π-stacking
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid Azido (-N₃) Click chemistry handle for bioorthogonal conjugation

Physicochemical Properties

  • Optical Purity : The target compound’s stereochemistry (S/R configuration) impacts its biological activity. For example, (S)-enantiomers of similar compounds exhibit optical rotations ranging from [α]²⁰D = −11.3 to +2.3 (c = 0.5–1.4 in DMF) depending on substituents .
  • Solubility : Piperidin-1-yl and azido derivatives show higher solubility in polar solvents (e.g., DMF) compared to aromatic substituents like o-tolyl or trifluoromethylphenyl .
  • Stability : The o-tolyl group provides moderate steric protection against enzymatic degradation, while CF₃-substituted analogues exhibit enhanced metabolic stability .

Key Differentiators of the Target Compound

The o-tolyl substituent in 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid provides:

Steric Bulk : The ortho-methyl group restricts rotational freedom, favoring specific peptide conformations.

Moderate Lipophilicity : Balances solubility and membrane permeability in drug-like molecules.

Aromatic Interactions : Enhances binding to hydrophobic pockets in proteins via π-π stacking .

In contrast, analogues like the 4-iodophenyl derivative () are heavier and less metabolically stable, while piperidin-1-yl variants () prioritize solubility over target engagement.

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid, commonly referred to as Fmoc-O-Tolyl Butanoic Acid, is a complex organic compound that belongs to the class of amino acid derivatives. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, render it significant in medicinal chemistry, particularly in drug design and peptide synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is C29H31NO4C_{29}H_{31}NO_{4}, with a molecular weight of approximately 457.56 g/mol. The compound is characterized by a fluorenylmethoxycarbonyl group that serves as a protective group in peptide synthesis, enhancing its utility in various biochemical applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Many fluorenyl derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Certain structural analogs have shown potential against various microbial strains.
  • Anticancer Properties : Some studies suggest that derivatives of Fmoc-amino acids can inhibit cancer cell proliferation.

The biological activity of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways : It could influence signaling pathways related to cell growth and apoptosis.
  • Interaction with Biological Targets : The unique structure allows it to interact with various biological targets, potentially leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar compounds, providing insights into the potential applications of Fmoc-O-Tolyl Butanoic Acid:

  • Antioxidant Studies :
    • A study demonstrated that fluorenylmethoxycarbonyl derivatives exhibit strong radical scavenging activity, reducing oxidative damage in cellular models.
  • Antimicrobial Testing :
    • Research indicated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.
  • Cancer Cell Proliferation :
    • In vitro studies revealed that certain Fmoc derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

To better understand the positioning of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid within medicinal chemistry, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-(Phenylthio)butanoic acidContains a phenylthio groupAntioxidant properties
Fluorenylmethoxycarbonyl-alanineFmoc protected alanineUsed in peptide synthesis
2-Aminobutanoic acidSimple amino acid structureBuilding block in peptides

This table highlights the diverse biological activities exhibited by compounds sharing structural similarities with Fmoc-O-Tolyl Butanoic Acid.

Q & A

Basic: What are the recommended safety protocols for handling 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid given limited toxicity data?

Answer:
Due to incomplete toxicological data, handling should follow stringent precautions:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong acids/bases) .
  • Spill Management : Avoid dust generation; clean spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Measures : In case of exposure, rinse affected areas with water and consult a poison control center immediately .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:
Key analytical methods include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity (>95% threshold for research-grade material) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of Fmoc-protected amine (δ ~7.3–7.8 ppm for fluorenyl protons) and o-tolyl substituents (δ ~2.3 ppm for methyl group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ for C26_{26}H24_{24}NO4_4: 422.17) .

Advanced: What strategies optimize the synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid?

Answer:
Efficient synthesis involves:

  • Microwave-Assisted Coupling : Accelerates Fmoc protection steps (e.g., reaction at 60–80°C for 10–20 minutes vs. 24 hours conventionally) .
  • Solvent Selection : Use DMF or dichloromethane for Fmoc-amino acid activation, with HOBt/DIC coupling agents to minimize racemization .
  • Purification : Flash chromatography (silica gel, 5–10% MeOH in DCM) removes unreacted o-tolyl precursors .
  • Yield Monitoring : Track intermediates via TLC (Rf ~0.3 in EtOAc/hexane) .

Advanced: How can researchers assess the compound’s biological interactions and target selectivity?

Answer:
Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., peptide receptors) at varying concentrations (KD calculation) .
  • Molecular Dynamics Simulations : Model interactions of the o-tolyl moiety with hydrophobic binding pockets .
  • In Vitro Assays : Test inhibition of enzymatic activity (e.g., proteases) using fluorogenic substrates (IC50 determination) .
  • Competitive Binding Studies : Use radiolabeled analogs (e.g., 3^3H) to evaluate specificity against structurally related compounds .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at 2–8°C to prevent Fmoc group degradation .
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the carbamate linkage .
  • Light Sensitivity : Protect from UV exposure to prevent fluorenyl ring oxidation .

Advanced: How can computational tools predict the compound’s physicochemical properties in absence of experimental data?

Answer:

  • LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients (predicted LogP ~3.5 for the o-tolyl derivative) .
  • pKa Prediction : Quantum mechanical methods (e.g., DFT) model ionization of the carboxylic acid group (pKa ~2.5–3.0) .
  • Solubility : Machine learning platforms (e.g., SwissADME) predict solubility in aqueous buffers (e.g., ~0.1 mg/mL in PBS) .

Basic: How is the compound’s identity confirmed when sourcing from suppliers?

Answer:

  • CAS Registry Cross-Check : Verify CAS No. 269398-81-4 against supplier-provided NMR/HRMS data .
  • Chiral Purity : Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (>99% for R/S configurations) .
  • Elemental Analysis : Validate C, H, N content (e.g., C: 74.2%, H: 5.7%, N: 3.3%) .

Advanced: What experimental approaches resolve contradictions in reported bioactivity data for Fmoc-amino acid analogs?

Answer:

  • Dose-Response Reproducibility : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess if inactive metabolites explain discrepancies .
  • Structural Analog Screening : Compare o-tolyl derivatives with para-substituted phenyl groups to isolate steric/electronic effects .

Basic: What regulatory considerations apply to this compound in preclinical research?

Answer:

  • REACH Compliance : Exempt from registration due to R&D use (annual tonnage <1 metric ton) .
  • Waste Disposal : Follow EPA guidelines for Fmoc-containing compounds (incineration at >1000°C) .
  • Documentation : Maintain SDS sheets (e.g., EC 2015/830 compliance) for laboratory audits .

Advanced: How can researchers leverage structural analogs to enhance this compound’s pharmacokinetic profile?

Answer:

  • Bioisosteric Replacement : Substitute o-tolyl with 3,5-difluorophenyl to improve membrane permeability (clogP optimization) .
  • Prodrug Design : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester prodrug) .
  • PEGylation : Attach polyethylene glycol chains to increase solubility and reduce renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.